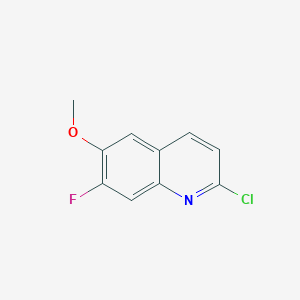
2-Chloro-7-fluoro-6-méthoxyquinoléine
Vue d'ensemble
Description
2-Chloro-7-fluoro-6-methoxyquinoline is a chemical compound with the molecular formula C10H7ClFNO . It is a type of fluorinated quinoline , a family of compounds known for their wide range of biological activities .
Synthesis Analysis
The synthesis of fluorinated quinolines like 2-Chloro-7-fluoro-6-methoxyquinoline often involves cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Novel approaches to functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds are also discussed .Molecular Structure Analysis
The InChI code for 2-Chloro-7-fluoro-6-methoxyquinoline is 1S/C10H7ClFNO/c1-14-9-4-6-2-3-10 (11)13-8 (6)5-7 (9)12/h2-5H,1H3 . This indicates the presence of a quinoline ring system, which is a widespread structure in nature .Chemical Reactions Analysis
Fluorinated quinolines can undergo a variety of chemical reactions. For instance, treatment of perchloroquinoline with cesium fluoride in DMSO at 100° has resulted in a mixture of various fluorinated quinolines . The reactivity of fluorinated quinolines is a topic of ongoing research .Physical And Chemical Properties Analysis
2-Chloro-7-fluoro-6-methoxyquinoline is a powder with a molecular weight of 211.62 .Applications De Recherche Scientifique
Agents antibactériens
2-Chloro-7-fluoro-6-méthoxyquinoléine : a été utilisé dans la synthèse de nouveaux agents antibactériens. L'incorporation d'atomes de fluor dans les dérivés de la quinoléine est connue pour améliorer leur activité biologique. Ces composés ont montré une efficacité contre une variété de souches bactériennes Gram-positives et Gram-négatives, ce qui pourrait conduire au développement de nouveaux antibiotiques à large spectre .
Propriétés antioxydantes
La recherche indique que les dérivés de la quinoléine présentent des activités antioxydantes significatives. L'activité de piégeage des radicaux de ces composés est mesurée par leurs valeurs IC50, qui se sont avérées prometteuses. Cela suggère des applications potentielles dans la prévention des maladies liées au stress oxydatif .
Activité antipaludique
Le système cyclique de la quinoléine a été une pierre angulaire dans le développement de médicaments antipaludiques synthétiques. L'ajout d'atomes de fluor aux quinoléines, y compris la This compound, a conduit à des composés ayant de puissantes propriétés antipaludiques, offrant une voie pour le développement de nouveaux médicaments .
Inhibition enzymatique
Les quinoléines fluorées ont été identifiées comme des inhibiteurs de diverses enzymes, ce qui est crucial pour le développement de médicaments ciblant des voies biochimiques spécifiques. Cette propriété est particulièrement pertinente dans la conception de médicaments anticancéreux et antiviraux .
Agriculture
Certaines quinoléines fluorées trouvent des applications en agriculture, servant potentiellement de composants dans les pesticides ou les herbicides. Leurs propriétés uniques pourraient conduire à des produits chimiques agricoles plus efficaces et respectueux de l'environnement .
Composants des cristaux liquides
En raison de leurs propriétés structurelles, certaines quinoléines fluorées sont utilisées dans la production de cristaux liquides. Ces matériaux sont essentiels pour les technologies d'affichage modernes, et la This compound pourrait contribuer aux avancées dans ce domaine .
Inhibition de la polymérisation de la tubuline
Des dérivés de la quinoléine ont été synthétisés en tant que puissants inhibiteurs de la polymérisation de la tubuline. Cette application est significative dans la recherche sur le cancer, car elle peut conduire au développement de nouveaux agents chimiothérapeutiques ciblant la division des cellules cancéreuses .
Inhibition de la gyrase de l'ADN et de la topoisomérase
This compound : les dérivés ont été étudiés comme inhibiteurs de la gyrase de l'ADN bactérienne et de la topoisomérase. Ces enzymes sont essentielles à la réplication de l'ADN bactérien, et leur inhibition peut arrêter la croissance des bactéries, faisant de ces composés des candidats potentiels pour des médicaments antibactériens .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Fluorinated quinolines, including 2-Chloro-7-fluoro-6-methoxyquinoline, are of interest in various fields. They have found applications in medicine, agriculture, and as components for liquid crystals . Research studies are ongoing to develop novel methods of synthesis, study the reactivity of fluorinated quinolines, and explore their practical applications .
Propriétés
IUPAC Name |
2-chloro-7-fluoro-6-methoxyquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFNO/c1-14-9-4-6-2-3-10(11)13-8(6)5-7(9)12/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXIUJIPISYINBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=CC(=N2)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201290612 | |
| Record name | 2-Chloro-7-fluoro-6-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201290612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
577967-68-1 | |
| Record name | 2-Chloro-7-fluoro-6-methoxyquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=577967-68-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-7-fluoro-6-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201290612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-7-fluoro-6-methoxyquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3Z,7Z)-3,7-bis(thiophen-2-ylmethylidene)bicyclo[3.3.1]nonane-2,6-dione](/img/structure/B1657594.png)
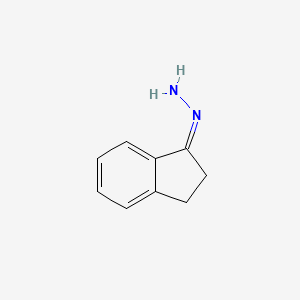
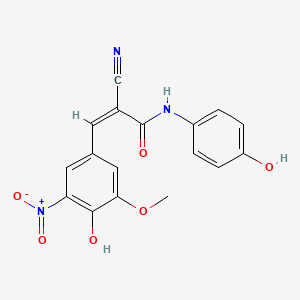
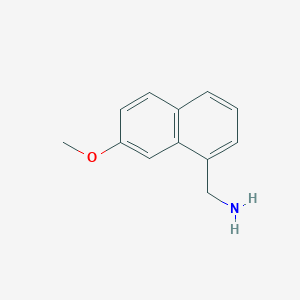
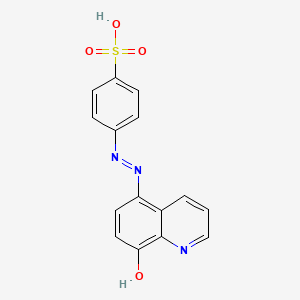

![[2-Oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethyl] 3-(methylsulfamoyl)benzoate](/img/structure/B1657602.png)
![2-[(Z)-2-[5-(4-chlorophenyl)furan-2-yl]ethenyl]-1,3-benzoxazole](/img/structure/B1657603.png)
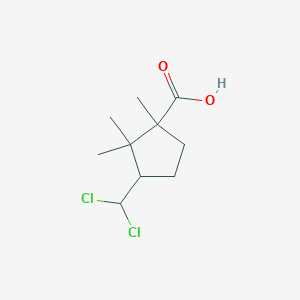
![N-[(Z)-(4-bromothiophen-2-yl)methylideneamino]-2,3-dihydrobenzo[g][1,4]benzodioxine-3-carboxamide](/img/structure/B1657607.png)

![N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-4-ethoxy-3-nitrobenzamide](/img/structure/B1657611.png)
![1-(4-Methylphenyl)-1-oxopropan-2-yl 3-[(4-chlorophenyl)sulfonyl]propanoate](/img/structure/B1657612.png)

